N-(4-isothiocyanatophenyl)acetamide
Overview
Description
N-(4-isothiocyanatophenyl)acetamide is an organic compound with the molecular formula C9H8N2OS and a molecular weight of 192.24 g/mol . It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a phenyl ring, which is further connected to an acetamide group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-isothiocyanatophenyl)acetamide can be synthesized through various methods. One common approach involves the reaction of 4-aminophenylacetamide with thiophosgene or carbon disulfide in the presence of a base . The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired isothiocyanate derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the potential toxicity of reagents like thiophosgene.
Chemical Reactions Analysis
Types of Reactions
N-(4-isothiocyanatophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and dithiocarbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in reactions with this compound.
Major Products Formed
Thioureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Dithiocarbamates: Formed from the reaction with thiols.
Scientific Research Applications
N-(4-isothiocyanatophenyl)acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-isothiocyanatophenyl)acetamide involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as the thiol groups of cysteine residues in proteins . This covalent modification can alter the function of the target proteins, leading to various biological effects. For example, in the context of enzyme inhibition, the compound can block the active site of the enzyme, preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
Phenyl isothiocyanate: Similar structure but lacks the acetamide group.
4-isothiocyanatobenzamide: Similar structure but has a benzamide group instead of an acetamide group.
Uniqueness
N-(4-isothiocyanatophenyl)acetamide is unique due to the presence of both the isothiocyanate and acetamide functional groupsThe acetamide group can enhance the solubility and stability of the compound, making it more suitable for certain applications compared to its analogs .
Properties
IUPAC Name |
N-(4-isothiocyanatophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c1-7(12)11-9-4-2-8(3-5-9)10-6-13/h2-5H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGLRYINFGRXPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378206 | |
Record name | N-(4-isothiocyanatophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35008-62-9 | |
Record name | N-(4-isothiocyanatophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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